molecular formula C7H3BrClNO3 B1295827 2-Bromo-3-nitrobenzoyl chloride CAS No. 6286-36-8

2-Bromo-3-nitrobenzoyl chloride

Cat. No. B1295827
CAS RN: 6286-36-8
M. Wt: 264.46 g/mol
InChI Key: BETVLJMOJDGFLC-UHFFFAOYSA-N
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Description

2-Bromo-3-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3BrClNO3 . It has a molecular weight of 264.46 .

Scientific Research Applications

1. Kinetic Studies and Solvolytic Reactions

A study by Park et al. (2019) examined the solvolysis of o-nitrobenzyl bromide and o-nitrobenzoyl chloride, including 2-bromo-3-nitrobenzoyl chloride, in various solvents and temperatures. This research provided insights into the reactivity of these compounds and the influence of the ortho-nitro group in their solvolytic reactions.

2. Derivatization in Mass Spectrometry

Higashi et al. (2006) explored the use of derivatives, including this compound, for increasing detection responses of estrogens in liquid chromatography–mass spectrometry. This method significantly enhanced the sensitivity of estrogen detection in biological fluids, demonstrating the potential of such derivatives in analytical chemistry (Higashi et al., 2006).

3. Synthesis of Novel Compounds

In the field of synthetic chemistry, this compound has been utilized in various reactions. For instance, Guerrera et al. (1995) discussed the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, highlighting the potential use of this compound in synthesizing novel compounds (Guerrera et al., 1995).

4. Development of Insecticidal and Fungicidal Agents

Zhu et al. (2014) synthesized a series of compounds by reacting pyrazole carbonyl chloride with phenylhydroxyamines, which were initially prepared using substituted nitrobenzene compounds like this compound. These compounds were evaluated for their insecticidal and fungicidal activities, indicating the role of such derivatives in developing agricultural chemicals (Zhu et al., 2014).

5. Spectroscopic Analysis

The study of the infrared spectra of substituted benzoyl chlorides, including this compound, by Rao and Venkataraghavan (1962), provides valuable information on the spectral characteristics of these compounds. Such studies are crucial for understanding molecular interactions and structure elucidation in chemistry (Rao & Venkataraghavan, 1962).

properties

IUPAC Name

2-bromo-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETVLJMOJDGFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978588
Record name 2-Bromo-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6286-36-8
Record name NSC10057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 414 parts of 2-bromo-3-nitrobenzoic acid in 653 parts of methylbenzene there were added 440 parts of thionyl chloride. The whole was refluxed for 6 hours, cooled and left overnight. The reaction mixture was treated with activated charcoal, filtered over diatomaceous earth and evaporated. The residual oil was triturated with 396 parts of hexane (2×). The product was filtered off, washed with hexane and dried, yielding 363 parts (81.7%) of 2-bromo-3-nitrobenzoyl chloride (interm. 3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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